molecular formula C4H9OPS B14594188 1-Thiophosphorosooxybutane CAS No. 61351-26-6

1-Thiophosphorosooxybutane

Cat. No.: B14594188
CAS No.: 61351-26-6
M. Wt: 136.15 g/mol
InChI Key: OUEISHUHBNLIQH-UHFFFAOYSA-N
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Description

1-Thiophosphorosooxybutane is an organophosphorus compound characterized by the presence of a thiophosphate group attached to a butane backbone. This compound is part of a broader class of thiophosphates, which are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thiophosphorosooxybutane typically involves the reaction of butanol with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction proceeds as follows:

C4H9OH+PSCl3C4H9OPSCl2+HCl\text{C}_4\text{H}_9\text{OH} + \text{PSCl}_3 \rightarrow \text{C}_4\text{H}_9\text{OPSCl}_2 + \text{HCl} C4​H9​OH+PSCl3​→C4​H9​OPSCl2​+HCl

Further hydrolysis of the intermediate product yields this compound:

C4H9OPSCl2+H2OC4H9OPS(OH)2+2HCl\text{C}_4\text{H}_9\text{OPSCl}_2 + \text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_9\text{OPS(OH)}_2 + 2\text{HCl} C4​H9​OPSCl2​+H2​O→C4​H9​OPS(OH)2​+2HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes:

    Reactant Purification: Ensuring high purity of butanol and thiophosphoryl chloride.

    Controlled Reaction Conditions: Maintaining optimal temperature and pressure to maximize yield.

    Product Isolation: Using distillation and crystallization techniques to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Thiophosphorosooxybutane undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding phosphates.

    Reduction: Formation of phosphines.

    Substitution: Replacement of the thiophosphate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Employs nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Produces phosphoric acid derivatives.

    Reduction: Yields phosphine oxides.

    Substitution: Forms various organophosphorus compounds depending on the nucleophile used.

Scientific Research Applications

1-Thiophosphorosooxybutane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-Thiophosphorosooxybutane involves its interaction with molecular targets such as enzymes and proteins. The thiophosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts metabolic pathways and cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophosphates: Compounds with similar thiophosphate groups.

    Phosphorothioates: Analogous compounds with sulfur replacing one or more oxygen atoms in the phosphate group.

    Phosphines: Compounds containing phosphorus-hydrogen bonds.

Uniqueness

1-Thiophosphorosooxybutane is unique due to its specific butane backbone and thiophosphate group, which confer distinct chemical and biological properties

Properties

CAS No.

61351-26-6

Molecular Formula

C4H9OPS

Molecular Weight

136.15 g/mol

IUPAC Name

1-thiophosphorosooxybutane

InChI

InChI=1S/C4H9OPS/c1-2-3-4-5-6-7/h2-4H2,1H3

InChI Key

OUEISHUHBNLIQH-UHFFFAOYSA-N

Canonical SMILES

CCCCOP=S

Origin of Product

United States

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